2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is a benzodiazepine derivative characterized by a fused bicyclic structure comprising a benzene ring and a seven-membered diazepine ring. The "benzo[e]" notation indicates the specific positional fusion of the benzene ring to the diazepine core, distinguishing it from other benzodiazepine isomers (e.g., benzo[b] or benzo[c] derivatives).
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H |
InChI Key |
FWCADUKSNFNLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . The reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation under standard conditions. For example:
-
Reaction with acetic anhydride in dichloromethane at 0–25°C produces the corresponding acetamide derivative.
-
Yields depend on stoichiometry and reaction time, typically ranging from 65–85%.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetic anhydride | DCM, 0–25°C, 4–6 hrs | N-acetylated benzodiazepine | 72–85 |
Rh-Catalyzed Asymmetric Hydroamination
The compound participates in stereoselective hydroamination for synthesizing α-vinyl derivatives:
-
Rhodium catalysts (e.g., [Rh(cod)Cl]₂) with chiral ligands like (R)-DTBM-Garphos enable enantioselective synthesis .
-
TFA or PPTS as Brønsted acids improves reaction efficiency (70–90% yields) .
| Ligand | Acid | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| (R)-DTBM-Garphos | PPTS | 70 | 80 | 90:10 |
| (R)-DTBM-Segphos | TFA | 70 | 70 | 95:5 |
Ring-Opening Reactions
The diazepine ring undergoes controlled ring-opening with nucleophiles:
-
Amines (e.g., benzylamine) induce Sₙ2 ring-opening at the less hindered epoxide site, forming fused intermediates .
-
Subsequent ester group reactions yield tetrahydro-pyrazolo[1,5-a] diazepin-4-ones (63–98% yields) .
Biological Target Interactions
The compound modulates GABA receptors via:
Stereochemical Modifications
-
Chiral auxiliary incorporation : Using tosyl-protected intermediates improves enantioselectivity (e.g., 95:5 er with Ts group) .
-
Solvent effects : Polar aprotic solvents (e.g., DCE) enhance reaction rates and selectivity .
Limitations and Challenges
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of benzo[e][1,4]diazepines exhibit anticonvulsant properties. In studies where these compounds were tested using the pentylenetetrazole (PTZ) model for seizures, certain derivatives provided significant protection against convulsions, demonstrating their potential as anticonvulsants .
Neuropharmacological Effects
The compound has been studied for its effects on the central nervous system (CNS). It acts on various neurotransmitter systems, including the GABAergic system, which is crucial for its anxiolytic and sedative effects. The structure of benzo[e][1,4]diazepines allows them to interact with GABA receptors effectively .
Potential in Treating Anxiety Disorders
Due to its sedative properties, 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride may have applications in treating anxiety disorders. Its mechanism of enhancing GABAergic transmission could help alleviate symptoms of anxiety .
Case Studies
Several studies have documented the pharmacological efficacy of this compound:
- Study on Anticonvulsant Activity : In a controlled experiment with animal models, specific derivatives demonstrated up to 80% protection against induced seizures at low dosages (0.4 mg/kg), showcasing their potential for clinical application in epilepsy treatment .
- Neuropharmacological Assessment : Research involving behavioral assays indicated that compounds similar to this compound reduced anxiety-like behaviors in rodents when administered at therapeutic doses .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and muscle relaxant properties . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine
The closest structural analog in the evidence is 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine (), which differs in three key aspects:
Ring Fusion Position: The benzo[b] fusion (vs.
Substituents : Methyl groups at positions 2 and 4 replace the amine group at position 8, increasing lipophilicity but reducing hydrogen-bonding capacity.
Salt Form : The analog lacks a hydrochloride counterion, which may reduce aqueous solubility compared to the target compound.
Table 1: Structural and Crystallographic Comparison
Privileged Substructure Context
Benzodiazepines are recognized as privileged substructures due to their ability to bind diverse biological targets (e.g., GABA receptors, kinases) . The target compound’s benzo[e] fusion and amine group may enhance its ability to mimic protein surface elements (e.g., β-turns), a trait shared with other benzodiazepines. However, methyl-substituted analogs like the benzo[b] derivative in prioritize lipophilicity over polar interactions, limiting their utility in aqueous environments .
Research Findings and Implications
- Crystallographic Insights: The benzo[b] analog () crystallizes in a monoclinic system with a semi-hydrate structure, suggesting moderate stability under ambient conditions. The target compound’s hydrochloride salt likely forms a more stable ionic lattice, though crystallographic data are unavailable .
- Bioavailability : The hydrochloride salt and amine group in the target compound may improve oral bioavailability compared to methylated analogs, which rely on passive diffusion .
- Receptor Binding : Privileged benzodiazepines often exhibit "promiscuous" binding, but substituent positioning (e.g., benzo[e] vs. benzo[b]) fine-tunes selectivity. The amine group could enable hydrogen bonding with specific receptor residues, a feature absent in methylated analogs .
Notes and Limitations
Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence; comparisons rely on structural analogs and privileged scaffold principles.
Substituent Impact : Methyl groups () vs. amine-HCl (target) highlight a trade-off between lipophilicity and solubility.
Stereochemical Considerations : The benzo[e] fusion may enforce a planar conformation, whereas benzo[b] derivatives (e.g., ) adopt distorted geometries due to steric effects from substituents .
Biological Activity
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is a heterocyclic compound belonging to the benzodiazepine class. It possesses a unique fused ring structure that imparts significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.21 g/mol
- CAS Number : 5946-39-4
- Melting Point : 96–100 °C
This compound interacts with various enzymes and proteins. Notably, it serves as a noncompetitive antagonist of AMPA receptors, which are vital for synaptic transmission and plasticity. This interaction suggests its potential role in modulating neurological functions.
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells, both benign and metastatic. The compound's anticancer properties are attributed to its ability to disrupt cellular signaling pathways essential for cancer cell survival.
Table 1: Summary of Cellular Effects
| Cell Type | Effect | Reference |
|---|---|---|
| Breast Cancer Cells | Induces apoptosis | |
| Neuronal Cells | Modulates synaptic transmission | |
| Other Cancer Types | Cytotoxicity observed |
Molecular Mechanisms
The biological activity of this compound involves several mechanisms:
- GABA Receptor Interaction : The compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors. This action contributes to its anxiolytic and sedative properties.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.
- Receptor Modulation : By acting as a noncompetitive antagonist at AMPA receptors, it modulates neurotransmitter release and receptor activation.
Therapeutic Applications
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Anxiolytic and Sedative Effects : Its interaction with GABA receptors positions it as a candidate for treating anxiety disorders and insomnia.
- Anticancer Agent : Given its cytotoxic effects on cancer cells, further research could establish its role in cancer therapy.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound against various breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride, and how do reaction conditions influence yield?
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and NMR (¹H/¹³C) to confirm the benzodiazepine scaffold. Key NMR signals include aromatic protons at δ 6.8–7.2 ppm and amine protons at δ 2.1–2.5 ppm. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 235.2) .
Q. What stability protocols are advised for long-term storage?
Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrochloride salts typically show <5% degradation under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for CNS targets?
Q. How to resolve contradictory data between synthetic batches regarding biological activity?
Methodological Answer: Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst trace metals). Use a 2³ factorial design (variables: temperature, time, catalyst loading) to analyze interactions. For example, trace Pd contamination (>0.1 ppm) from catalysts may inhibit enzyme activity, requiring ICP-MS validation .
Q. What strategies integrate this compound into a broader theoretical framework for neuropharmacology research?
Methodological Answer: Align with the "allosteric modulator" theory by testing synergies with GABAergic agents. Design dose-response matrices (e.g., 0.1–100 µM) in electrophysiology assays (patch-clamp) to quantify potentiation. Cross-reference results with cheminformatics databases (ChEMBL) to identify structural analogs and mechanistic patterns .
Methodological Best Practices
- Contradiction Analysis: Use orthogonal analytical methods (e.g., LC-MS vs. NMR) to confirm structural anomalies .
- Theory Integration: Link experimental data to established frameworks (e.g., receptor occupancy models) to contextualize findings .
- Safety Protocols: Adhere to GHS guidelines (P201/P202) for handling amines and hydrochlorides, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
